molecular formula C42H34Cl4N4O6Pt B012982 QGHUFMJYAKCOPB-UHFFFAOYSA-L CAS No. 104114-28-5

QGHUFMJYAKCOPB-UHFFFAOYSA-L

Cat. No.: B012982
CAS No.: 104114-28-5
M. Wt: 1027.6 g/mol
InChI Key: QGHUFMJYAKCOPB-UHFFFAOYSA-L
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Description

Menatetrenone, also known as menaquinone-4, is one of the nine forms of vitamin K2. It is a fat-soluble vitamin that plays a crucial role in bone health and blood clotting. Menatetrenone is commonly found in animal products and is produced in the body through the conversion of vitamin K1. It is widely used in the treatment of osteoporosis and other bone-related disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: Menatetrenone can be synthesized through several methods. One common method involves the conversion of vitamin K1 to menadione (vitamin K3), followed by the reduction of menadione to menadiol. The final step involves the attachment of a geranylgeranyl group to form menatetrenone .

Industrial Production Methods: Industrial production of menatetrenone often involves the use of vegetable oil and cosolvents such as polysorbate 80 or polysorbate 60. The process includes dissolving menatetrenone in the oil and cosolvent mixture, followed by encapsulation in soft capsules. This method ensures stability and long shelf life of the product .

Chemical Reactions Analysis

Types of Reactions: Menatetrenone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major product formed from these reactions is menatetrenone itself, which is used in various therapeutic applications.

Scientific Research Applications

Menatetrenone has a wide range of scientific research applications:

Mechanism of Action

Menatetrenone exerts its effects by promoting the γ-carboxylation of osteocalcin, a protein involved in bone formation. This process enhances the binding of calcium to the bone matrix, thereby improving bone mineral density. Menatetrenone also interacts with mesenchymal stromal/stem cells in the bone marrow, promoting hematopoiesis and improving bone health .

Comparison with Similar Compounds

Menatetrenone is unique among the vitamin K2 compounds due to its specific structure and function. Similar compounds include:

Menatetrenone’s unique ability to improve bone health and its specific mechanism of action make it a valuable compound in both research and therapeutic applications.

Properties

CAS No.

104114-28-5

Molecular Formula

C42H34Cl4N4O6Pt

Molecular Weight

1027.6 g/mol

IUPAC Name

[6-amino-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;platinum(2+);tetrachloride

InChI

InChI=1S/2C21H16N2O3.4ClH.Pt/c2*1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20;;;;;/h2*2-11,22H,23H2,1H3;4*1H;/q;;;;;;+2/p-2

InChI Key

QGHUFMJYAKCOPB-UHFFFAOYSA-L

SMILES

COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2]

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2]

Synonyms

Pt(Rh-123)(2)
rhodamine 123 (2)-tetrachloroplatinum
tetrachloroplatinate dianion-rhodamine-123 complex

Origin of Product

United States

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